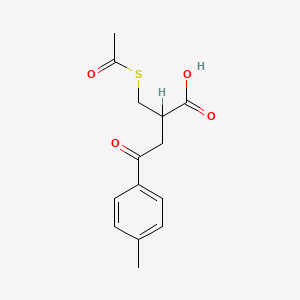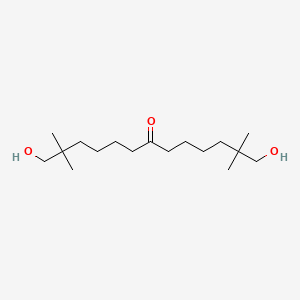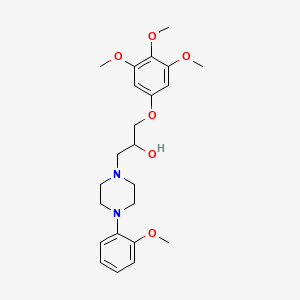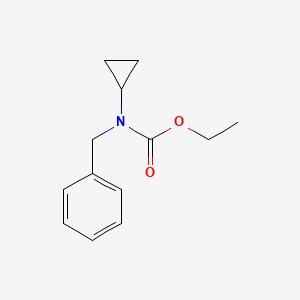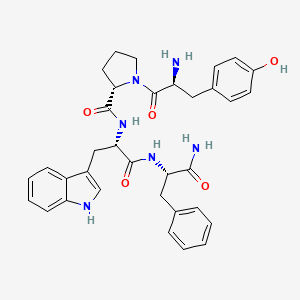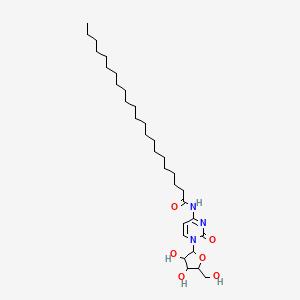
エノシタビン
説明
Enocitabine, also known by its International Nonproprietary Name (INN) and marketed under the brand name Sunrabin, is a nucleoside analog used primarily in chemotherapy. It is particularly effective in the treatment of acute myeloid leukemia. Enocitabine is a derivative of cytarabine, and it functions by inhibiting DNA polymerase, thereby preventing DNA replication and cell division .
科学的研究の応用
Enocitabine has a wide range of scientific research applications:
Chemistry: Used as a model compound to study nucleoside analogs and their chemical behavior.
Biology: Investigated for its effects on cellular processes, particularly DNA replication and repair.
Medicine: Primarily used in the treatment of acute myeloid leukemia. It is also being studied for its potential use in other types of cancer and viral infections.
Industry: Used in the development of new chemotherapeutic agents and as a reference compound in quality control processes .
作用機序
Enocitabine exerts its effects by mimicking natural nucleosides, which are the building blocks of DNA. Once administered, enocitabine is taken up by cells and phosphorylated to its active triphosphate form. This active form is then incorporated into the DNA chain during replication, leading to chain termination and inhibition of DNA synthesis. This ultimately results in the inhibition of cell division and induces apoptosis in rapidly dividing cells, such as cancer cells .
Similar Compounds:
Cytarabine: A nucleoside analog with a similar mechanism of action but different pharmacokinetic properties.
Decitabine: Another nucleoside analog used in the treatment of myelodysplastic syndromes and acute myeloid leukemia.
Gemcitabine: Used in the treatment of various cancers, including pancreatic, lung, and breast cancer.
Uniqueness of Enocitabine: Enocitabine is unique due to its long-chain fatty acid modification, which enhances its stability and allows for a more prolonged action compared to other nucleoside analogs. This modification also reduces the rate of deamination, a common metabolic pathway that inactivates many nucleoside analogs .
Enocitabine’s unique properties and its effectiveness in treating acute myeloid leukemia make it a valuable compound in both clinical and research settings.
生化学分析
Biochemical Properties
Enocitabine plays a crucial role in biochemical reactions by inhibiting DNA synthesis. It is metabolized to cytarabine, which is then phosphorylated to its active triphosphate form, cytarabine triphosphate (Ara-CTP). Ara-CTP competes with deoxycytidine triphosphate for incorporation into DNA, leading to chain termination and inhibition of DNA polymerase . Enocitabine interacts with various enzymes, including deoxycytidine kinase, which phosphorylates cytarabine, and cytidine deaminase, which deaminates cytarabine to its inactive form .
Cellular Effects
Enocitabine exerts significant effects on various cell types, particularly rapidly dividing cancer cells. It influences cell function by incorporating into DNA and inhibiting DNA synthesis, leading to cell cycle arrest and apoptosis . Enocitabine affects cell signaling pathways by disrupting the normal function of DNA polymerase and other enzymes involved in DNA replication . It also impacts gene expression by causing DNA damage and triggering cellular stress responses .
Molecular Mechanism
The molecular mechanism of Enocitabine involves its conversion to cytarabine, which is then phosphorylated to Ara-CTP. Ara-CTP inhibits DNA polymerase by competing with deoxycytidine triphosphate for incorporation into DNA . This results in chain termination and inhibition of DNA synthesis. Enocitabine also inhibits ribonucleotide reductase, reducing the pool of deoxyribonucleotides available for DNA synthesis . Additionally, Enocitabine induces DNA damage and activates cellular stress responses, leading to apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Enocitabine change over time due to its stability and degradation. Enocitabine is relatively stable in aqueous solutions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to Enocitabine in vitro and in vivo studies has shown that it can cause sustained DNA damage and apoptosis in cancer cells . The temporal effects of Enocitabine are influenced by its pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion .
Dosage Effects in Animal Models
The effects of Enocitabine vary with different dosages in animal models. At low doses, Enocitabine effectively inhibits tumor growth with minimal toxicity . At high doses, Enocitabine can cause significant toxic effects, including myelosuppression, gastrointestinal toxicity, and hepatotoxicity . Threshold effects have been observed, where increasing the dosage beyond a certain point does not result in a proportional increase in efficacy but rather increases toxicity .
Metabolic Pathways
Enocitabine is involved in several metabolic pathways, primarily its conversion to cytarabine and subsequent phosphorylation to Ara-CTP . Enocitabine is resistant to deamination by cytidine deaminase, which enhances its stability and prolongs its activity . The metabolic pathways of Enocitabine also involve interactions with enzymes such as deoxycytidine kinase and ribonucleotide reductase . These interactions affect metabolic flux and metabolite levels, influencing the overall efficacy of Enocitabine .
Transport and Distribution
Enocitabine is transported and distributed within cells and tissues through various mechanisms. It is taken up by cells via nucleoside transporters and is distributed to different tissues based on blood perfusion and tissue binding . Enocitabine’s lipophilic nature allows it to cross cell membranes more easily, enhancing its cellular uptake and distribution . The transport and distribution of Enocitabine are also influenced by its interactions with binding proteins and transporters .
Subcellular Localization
Enocitabine’s subcellular localization is primarily within the nucleus, where it exerts its effects on DNA synthesis . Enocitabine is incorporated into DNA, leading to chain termination and inhibition of DNA polymerase . The subcellular localization of Enocitabine is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is crucial for its activity and function in inhibiting DNA synthesis and inducing apoptosis .
準備方法
Synthetic Routes and Reaction Conditions: Enocitabine is synthesized through a multi-step process that involves the modification of cytarabineThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production of enocitabine involves large-scale synthesis using similar steps as in the laboratory synthesis but optimized for efficiency and yield. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure consistency and safety of the final product .
化学反応の分析
Types of Reactions: Enocitabine undergoes several types of chemical reactions, including:
Oxidation: Enocitabine can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups on enocitabine, altering its activity.
Substitution: Enocitabine can undergo nucleophilic substitution reactions, particularly at the nitrogen and oxygen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions include various metabolites and derivatives of enocitabine, which can have different pharmacological properties .
特性
IUPAC Name |
N-[1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]docosanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H55N3O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-27(36)32-26-22-23-34(31(39)33-26)30-29(38)28(37)25(24-35)40-30/h22-23,25,28-30,35,37-38H,2-21,24H2,1H3,(H,32,33,36,39) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAMRUMKYXPVKPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H55N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00860686 | |
| Record name | 4-(Docosanoylamino)-1-pentofuranosylpyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00860686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
565.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
55726-47-1 | |
| Record name | enocitabine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=239336 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



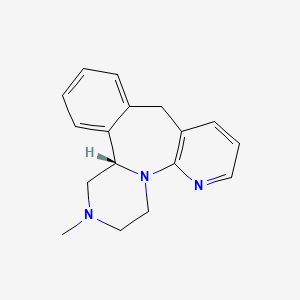
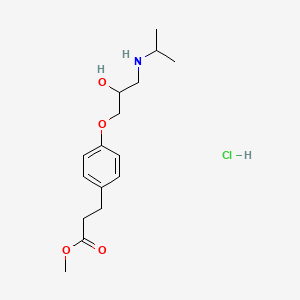
![Sodium (S)-6-methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)benzo[d]imidazol-1-ide](/img/structure/B1671259.png)
